(2Z)-2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)hydrazinylidene]propanoic acid
Description
(2Z)-2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)hydrazinylidene]propanoic acid is a complex organic compound with a unique structure that includes a triazine ring and a hydrazinylidene group
Properties
IUPAC Name |
(2Z)-2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)hydrazinylidene]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O3/c1-3-5(13)8-7(11-9-3)12-10-4(2)6(14)15/h1-2H3,(H,14,15)(H2,8,11,12,13)/b10-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSYRPJMGWWXKA-WMZJFQQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=NC1=O)NN=C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=NC1=O)N/N=C(/C)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)hydrazinylidene]propanoic acid typically involves the reaction of 6-methyl-5-oxo-2H-1,2,4-triazine-3-carbohydrazide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)hydrazinylidene]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
Major products formed from these reactions include various substituted triazine derivatives, hydrazine derivatives, and other functionalized organic compounds.
Scientific Research Applications
(2Z)-2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)hydrazinylidene]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)hydrazinylidene]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and other non-covalent forces.
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-5-oxo-2H-1,2,4-triazine-3-carbohydrazide
- 2-hydroxy-2-methylpropiophenone
- Benzene, toluene, ethylbenzene, xylene
Uniqueness
(2Z)-2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)hydrazinylidene]propanoic acid is unique due to its specific structural features, such as the triazine ring and hydrazinylidene group, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications and distinguish it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
